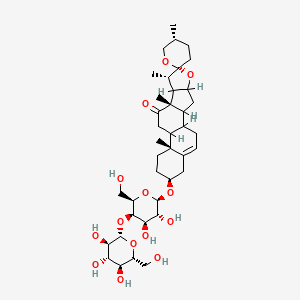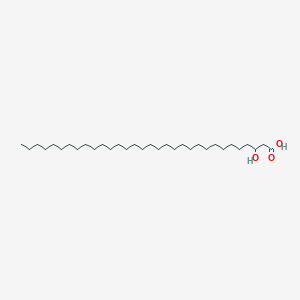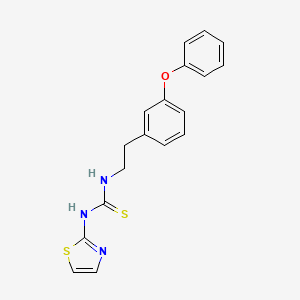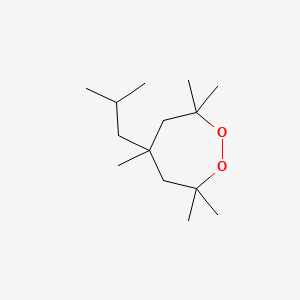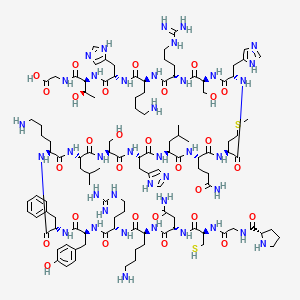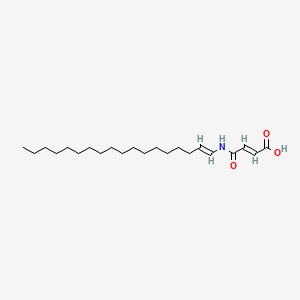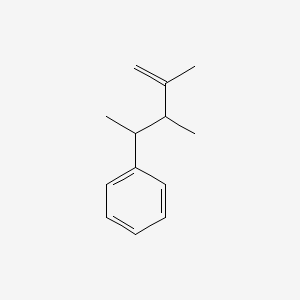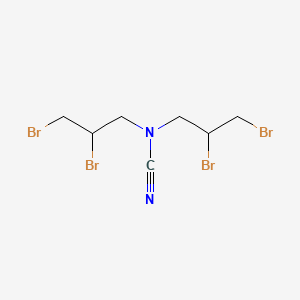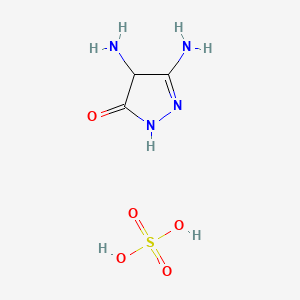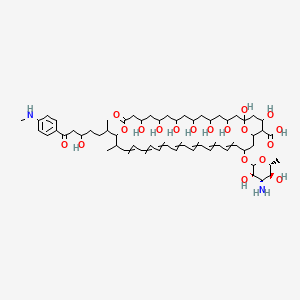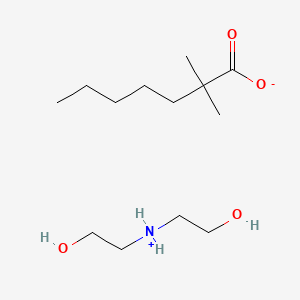
Bis(2-hydroxyethyl)ammonium dimethylheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxyethyl)ammonium dimethylheptanoate: is a chemical compound with the molecular formula C13H29NO4 and a molecular weight of 263.37 g/mol . This compound is known for its unique structure, which includes both hydroxyethyl and ammonium groups, making it versatile in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-hydroxyethyl)ammonium dimethylheptanoate typically involves the reaction of dimethylheptanoic acid with bis(2-hydroxyethyl)amine . The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-hydroxyethyl)ammonium dimethylheptanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The ammonium group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids , while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxyethyl)ammonium dimethylheptanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and studies involving enzyme activity.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of bis(2-hydroxyethyl)ammonium dimethylheptanoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl and ammonium groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to bis(2-hydroxyethyl)ammonium dimethylheptanoate include:
- Bis(2-hydroxyethyl)ammonium acetate
- Bis(2-hydroxyethyl)ammonium chloride
- Bis(2-hydroxyethyl)ammonium sulfate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of hydroxyethyl and dimethylheptanoate groups. This unique structure imparts specific chemical properties and reactivity, making it particularly useful in certain applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
97334-74-2 |
|---|---|
Molekularformel |
C13H29NO4 |
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
bis(2-hydroxyethyl)azanium;2,2-dimethylheptanoate |
InChI |
InChI=1S/C9H18O2.C4H11NO2/c1-4-5-6-7-9(2,3)8(10)11;6-3-1-5-2-4-7/h4-7H2,1-3H3,(H,10,11);5-7H,1-4H2 |
InChI-Schlüssel |
CTUKSWRPOXUNEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)(C)C(=O)[O-].C(CO)[NH2+]CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


